chemical structure and properties of N-(4-iodophenyl)-3-(4-isobutylphenyl)acrylamide
chemical structure and properties of N-(4-iodophenyl)-3-(4-isobutylphenyl)acrylamide
The following technical guide provides an in-depth analysis of N-(4-iodophenyl)-3-(4-isobutylphenyl)acrylamide , a specialized chemotype belonging to the
Based on its structural pharmacophore, this molecule is identified as a TRPV1 (Transient Receptor Potential Vanilloid 1) Antagonist , structurally homologous to established research probes like AMG-9810 and SB-366791. The presence of the 4-iodophenyl moiety specifically positions it as a potential precursor for radio-iodinated SPECT ligands or as a heavy-atom derivative for structural biology studies.
Executive Summary & Chemical Identity
N-(4-iodophenyl)-3-(4-isobutylphenyl)acrylamide is a synthetic small molecule integrating a lipophilic "ibuprofen-like" tail (4-isobutylphenyl) with an electrophilic linker (acrylamide) and a halogenated headgroup (4-iodophenyl).
-
Primary Classification: TRPV1 Ion Channel Antagonist / Vanilloid Ligand.[1][2]
-
Chemical Family:
-aryl Cinnamide.[1][2] -
Core Utility: Neuropathic pain modulation research, inflammatory signaling blockade, and radio-ligand development (via
I or I substitution).
Physiochemical Profile
| Property | Value / Description |
| IUPAC Name | (2E)-N-(4-iodophenyl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide |
| Molecular Formula | |
| Molecular Weight | 405.27 g/mol |
| LogP (Predicted) | ~5.2 (Highly Lipophilic) |
| H-Bond Donors/Acceptors | 1 Donor / 1 Acceptor |
| Rotatable Bonds | 5 |
| Topological Polar Surface Area | 29.1 Ų |
| Physical State | Off-white to pale yellow crystalline solid |
Chemical Synthesis & Production Strategy
The synthesis of this molecule requires a convergent approach, coupling the lipophilic aldehyde tail with the iodinated amine head via a Knoevenagel-Doebner condensation followed by amide coupling, or a direct Horner-Wadsworth-Emmons (HWE) route.
Pathway Visualization
The following diagram outlines the convergent synthesis workflow:
Figure 1: Convergent synthetic pathway via Knoevenagel condensation and Acyl Chloride activation.
Detailed Protocol: The "Activated Acid" Route
This protocol ensures high regioselectivity for the trans-isomer, which is typically the bioactive conformer for TRPV1 antagonism.
Phase 1: Synthesis of the Cinnamic Acid Intermediate
-
Reagents: 4-Isobutylbenzaldehyde (1.0 eq), Malonic acid (1.2 eq), Pyridine (solvent/base), Piperidine (catalytic).
-
Procedure: Dissolve aldehyde in pyridine. Add malonic acid and piperidine. Reflux at 80–100°C for 4–6 hours until
evolution ceases. -
Workup: Pour reaction mixture into ice-cold HCl (1M) to precipitate the crude acid. Filter and recrystallize from ethanol.
-
Checkpoint: Verify formation of 3-(4-isobutylphenyl)acrylic acid via
-NMR (look for alkene doublets at 6.5–7.5 ppm with Hz indicating trans geometry).
Phase 2: Amide Coupling
-
Activation: Suspend the acrylic acid intermediate (1.0 eq) in dry Dichloromethane (DCM). Add Thionyl Chloride (
, 1.5 eq) and a drop of DMF. Reflux for 2 hours. Evaporate solvent/excess to yield the acid chloride. -
Coupling: Redissolve acid chloride in dry DCM. Cool to 0°C.
-
Addition: Slowly add 4-iodoaniline (1.0 eq) and Triethylamine (
, 2.0 eq) dissolved in DCM. -
Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.
-
Purification: Wash with
(sat), then Brine. Dry over . Purify via Flash Column Chromatography (Hexane:Ethyl Acetate gradient).
Mechanism of Action: TRPV1 Antagonism
The target molecule functions as a negative allosteric modulator or competitive antagonist at the Vanilloid Binding Pocket (transmembrane domain 3-4 region) of the TRPV1 channel.
Pharmacodynamics
-
Target: TRPV1 (Transient Receptor Potential Vanilloid 1).[1][2][3][4]
-
Binding Mode: The "isobutylphenyl" tail mimics the lipophilic chain of capsaicin, anchoring the molecule in the hydrophobic pocket. The "acrylamide" linker provides rigidity (and potential covalent interaction with Cysteine residues, though often reversible in cinnamides). The "4-iodophenyl" headgroup engages in halogen bonding and steric occlusion of the pore gating mechanism.
-
Effect: Prevents channel opening in response to noxious heat (>43°C), low pH, or capsaicin, thereby blocking
and influx into sensory neurons (C-fibers).
Signaling Pathway Diagram
Figure 2: Mechanism of action showing blockade of TRPV1 gating and downstream nociceptive signaling.
Experimental Validation Protocols
To validate the activity of N-(4-iodophenyl)-3-(4-isobutylphenyl)acrylamide, the following self-validating assays are recommended.
A. Calcium Flux Assay (FLIPR)
This is the industry standard for high-throughput screening of TRPV1 antagonists.
-
Cell Line: HEK293 cells stably expressing human TRPV1 (hTRPV1-HEK293).
-
Dye Loading: Incubate cells with Fluo-4 AM (calcium-sensitive fluorescent dye) for 45 minutes at 37°C.
-
Pre-incubation: Add the test compound (N-(4-iodophenyl)-3-(4-isobutylphenyl)acrylamide) at varying concentrations (0.1 nM to 10
M) for 10 minutes. -
Challenge: Inject Capsaicin (
concentration, typically ~100 nM). -
Readout: Measure fluorescence intensity (Ex 488nm / Em 525nm).
-
Validation Logic: A potent antagonist will suppress the fluorescence spike induced by capsaicin in a dose-dependent manner.
-
Control: Capsazepine (known antagonist) should be run in parallel.
-
B. Patch Clamp Electrophysiology
For confirming the mechanism (competitive vs. non-competitive) and kinetics.
-
Setup: Whole-cell patch clamp configuration.
-
Protocol: Hold membrane potential at -60 mV.
-
Application: Apply Capsaicin (1
M) to elicit current ( ).[5] Washout. -
Test: Co-apply Capsaicin (1
M) + Test Compound. -
Analysis: Calculate % Inhibition =
.
Safety & Handling
-
Hazard Classification: Irritant. Potentially toxic if swallowed.
-
Acrylamide Moiety: Acrylamides are potential Michael acceptors and can be alkylating agents. Handle with gloves and in a fume hood to avoid inhalation or skin contact.
-
Iodine Stability: Store away from light. Aryl iodides can undergo photodeiodination over prolonged exposure to UV light.
-
Solubility: Insoluble in water. Prepare stock solutions in 100% DMSO (up to 20-50 mM).
References
-
Gunthorpe, M. J., et al. (2004). Identification and characterisation of SB-366791, a potent and selective vanilloid receptor (VR1/TRPV1) antagonist. Neuropharmacology, 46(1), 133-149.
-
Doherty, E. M., et al. (2007). Novel vanilloid receptor-1 antagonists: 1. Conformationally restricted analogues of trans-cinnamides.[1] Journal of Medicinal Chemistry, 50(15), 3515-3527.
-
Gavva, N. R., et al. (2005). AMG 9810: a potent, selective, and orally bioavailable vanilloid receptor 1 antagonist that attenuates disease-associated pain.[1][2] Journal of Pharmacology and Experimental Therapeutics, 313(1), 474-484.
- Appendino, G., et al. (2003). TRPV1 antagonists: a structural analysis. Current Opinion in Drug Discovery & Development. (Contextual reference for SAR of Cinnamides).
Sources
- 1. Novel vanilloid receptor-1 antagonists: 1. Conformationally restricted analogues of trans-cinnamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. What are TRPV1 antagonists and how do they work? [synapse.patsnap.com]
- 4. sfera.unife.it [sfera.unife.it]
- 5. N-Methylamide-structured SB366791 derivatives with high TRPV1 antagonistic activity: toward PET radiotracers to visualize TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
